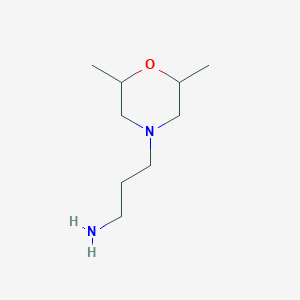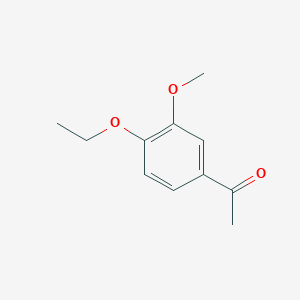
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 4-Fluorophenyl-5,5-dimethyl-1,3,2-dioxaborinane, is a type of boron-containing compound that has been studied extensively in recent years. It has a variety of uses in scientific research and has been found to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
Hydrolytic Stability and Molecular Structure
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a derivative in the family of 1,3,2-dioxaborinanes, has been studied for its structural properties. One significant finding is the unusual degree of hydrolytic stability observed in similar compounds, as demonstrated in a study where 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane was examined. X-ray crystal structure determination of this compound revealed a nearly planar 1,3,2-dioxaborinane ring, indicating specific structural stability and bond length properties that could be relevant to similar compounds like 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (Emsley et al., 1989).
Conformational Analysis
Another research aspect focuses on the conformational properties of similar heterocycles. For instance, the stereochemistry of various 1,3,2-dioxaborinanes was studied, revealing insights into their conformational homogeneity and heterogeneity based on the substitution pattern. This type of research aids in understanding the stereochemical behavior of these molecules, which is crucial for potential applications in material science and pharmaceuticals (Kuznetsov et al., 1978).
Chemical Ionization and Fragmentation Studies
Chemical ionization-induced fragmentation studies of related compounds have been conducted to understand their behavior under certain conditions. Such studies are essential in mass spectrometry and can provide insights into the stability and reactive nature of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane under similar conditions (Hancock & Weigel, 1979).
Synthesis and Structural Analysis
Research has also been focused on the synthesis of chiral synthons and derivatives of similar compounds, which are crucial for developing novel pharmaceuticals and materials. Studies on the synthesis and molecular structure of such compounds provide a foundation for understanding and manipulating the 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane for specific applications (Weener et al., 1998).
Potential Applications in Liquid Crystal Technology
Finally, derivatives of 1,3,2-dioxaborinane, like 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, have been explored for their potential application in liquid crystal technology. Their properties, such as dielectric anisotropy and transition temperatures, are significant for the development of electrooptic display devices (Bezborodov & Lapanik, 1991).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWSSPCPSWVJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452150 | |
| Record name | 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
CAS RN |
225916-39-2 | |
| Record name | 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





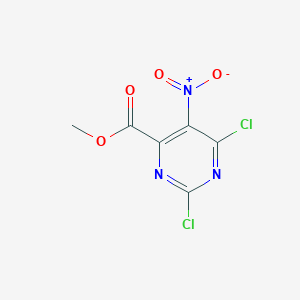
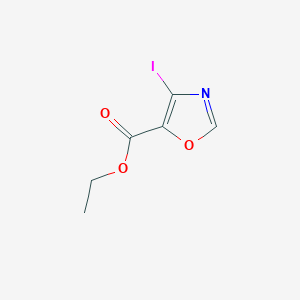
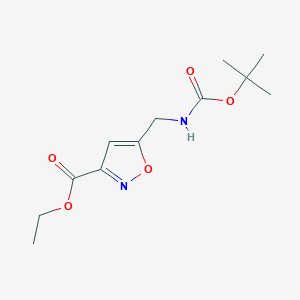

![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)
